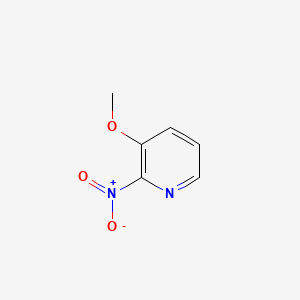

3-Methoxy-2-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXHCFSGOBFNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339415 | |

| Record name | 3-Methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20265-37-6 | |

| Record name | 3-Methoxy-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Methoxy-2-nitropyridine

CAS Number: 20265-37-6

This technical guide provides a comprehensive overview of 3-Methoxy-2-nitropyridine, a key chemical intermediate for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

This compound is a yellow crystalline solid at room temperature.[1] It is characterized by the presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the pyridine ring, which imparts a unique reactivity profile.[1]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. The melting point of 73-76 °C is the most frequently cited value.[2]

| Property | Value | Reference(s) |

| CAS Number | 20265-37-6 | [1][3] |

| Molecular Formula | C₆H₆N₂O₃ | [1][3] |

| Molecular Weight | 154.12 g/mol | [2] |

| Appearance | Yellow crystalline powder/solid | [1] |

| Melting Point | 73 - 76 °C | [2] |

| Boiling Point | ~273 - 274 °C | |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone. | [1] |

Spectroscopic Data Interpretation

While a publicly available, fully assigned spectrum is not readily accessible, the expected spectroscopic characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would show three signals in the aromatic region corresponding to the pyridine ring protons and a singlet around 3.9-4.1 ppm for the methoxy group protons.

-

¹³C NMR: The spectrum would display six distinct signals: five for the aromatic carbons of the pyridine ring and one for the methoxy carbon, typically in the 55-60 ppm range.

-

Infrared (IR) Spectroscopy: Key absorption bands would include asymmetric and symmetric stretching of the nitro group (NO₂) around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, C-O stretching for the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹, and C=N/C=C stretching vibrations from the pyridine ring around 1600-1400 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 154.12.

Synthesis and Reactivity

This compound is a synthetic compound not known to occur naturally.[1] Its synthesis and subsequent reactions are crucial for creating more complex molecules.

Synthesis of this compound

The most common method for synthesizing this compound is through the electrophilic nitration of 3-methoxypyridine.[1]

-

Materials: 3-Methoxypyridine, fuming nitric acid (90%), concentrated sulfuric acid (98%).

-

Procedure:

-

A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled to 0 °C in an ice-salt bath.

-

3-Methoxypyridine is added dropwise to the cooled nitrating mixture, ensuring the temperature is maintained between 0 °C and 10 °C to prevent over-nitration and decomposition.[1]

-

After the addition is complete, the reaction mixture is stirred at this temperature for 1-2 hours.

-

The mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

-

The crude product is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification is achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the final product.[1]

-

Key Reactions: Reduction of the Nitro Group

A primary use of this compound in synthesis is the reduction of its nitro group to form 2-amino-3-methoxypyridine.[4] This amine is a versatile intermediate for constructing more complex heterocyclic systems.

This method is effective for the chemoselective reduction of the nitro group.[4][5]

-

Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol, saturated aqueous sodium bicarbonate (NaHCO₃), ethyl acetate.

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add the solution to a flask containing concentrated hydrochloric acid, and cool the mixture to 15 °C.[5]

-

Slowly add Tin(II) chloride dihydrate to the solution.[5]

-

Heat the reaction mixture to 35-40 °C and stir for 5-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[5]

-

Once the starting material is consumed, cool the reaction to room temperature and carefully neutralize by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is approximately 8.[4]

-

The resulting suspension containing tin salts is filtered through a pad of diatomaceous earth (Celite®), and the filter cake is washed thoroughly with ethyl acetate.[4]

-

The filtrate is transferred to a separatory funnel, the organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-amino-3-methoxypyridine.

-

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of heterocyclic compounds with potential therapeutic applications.[1] Its derivatives are particularly prominent in the development of kinase inhibitors for oncology.[1]

Intermediate for Kinase Inhibitors

Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This compound serves as a precursor to scaffolds like pyrido[2,3-d]pyrimidines, which are known to inhibit various protein kinases.[6][7]

One such target is the serine/threonine kinase Nek6 (NIMA-related kinase 6), which is involved in mitotic progression and is overexpressed in several cancers.[6][8][9] Inhibitors of Nek6 are being investigated as potential anti-cancer agents.[6] The 2-amino-3-methoxypyridine core, derived from this compound, is a key component in the synthesis of these inhibitors.

Illustrative Signaling Pathway: NEK6 in Mitosis

NEK6 plays a crucial role in the G2/M phase of the cell cycle, ensuring proper spindle formation and chromosome segregation.[9] It is part of a signaling cascade where it is activated by Nercc1 (also known as Nek9).[10] Once activated, Nek6 phosphorylates downstream targets, such as the kinesin Eg5, which is essential for establishing a bipolar spindle.[8][10] Inhibition of Nek6 disrupts this process, leading to mitotic arrest and apoptosis in cancer cells.[8]

Biological Activity of Derivatives

While this compound itself is not biologically active, its derivatives have shown significant potency. For instance, various pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of tyrosine kinases like Bcr-Abl, with IC₅₀ values in the low nanomolar range.[7][11] A specific pyrido[2,3-d]pyrimidine-based Nek6 inhibitor (compound 21 in a referenced study) demonstrated an IC₅₀ of 2.6 µM.[6]

| Derivative Class | Target Kinase | Reported IC₅₀ | Reference(s) |

| Pyrido[2,3-d]pyrimidine | Bcr-Abl | 2.5 nM - 170 nM | [7][11] |

| Pyrido[2,3-d]pyrimidine | CDK6 | 115.38 nM | [7] |

| Pyrido[2,3-d]pyrimidine | NEK6 | 2.6 µM | [6] |

Safety and Handling

This compound is classified as an irritant. Appropriate safety precautions must be observed during its handling and storage.

-

Hazard Statements:

-

Precautionary Measures:

-

Use only in a well-ventilated area and avoid breathing dust.[3]

-

Wear protective gloves, protective clothing, and eye/face protection.[3]

-

In case of contact with skin, wash with plenty of water. If irritation occurs, seek medical advice.[3]

-

In case of contact with eyes, rinse cautiously with water for several minutes. If irritation persists, seek medical advice.[3]

-

-

Storage:

References

- 1. Page loading... [wap.guidechem.com]

- 2. fishersci.nl [fishersci.nl]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. NEK6 - Wikipedia [en.wikipedia.org]

- 10. journals.biologists.com [journals.biologists.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 3-Methoxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Ref: DSN-20265-37-6

December 27, 2025

This guide provides a comprehensive overview of the core physical properties of 3-Methoxy-2-nitropyridine (CAS No: 20265-37-6), a key heterocyclic organic compound. This intermediate is utilized in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.[1][2] The information presented herein is intended to support laboratory research, chemical synthesis, and drug development activities by providing reliable physical data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound is an aromatic heterocyclic compound with the chemical formula C₆H₆N₂O₃.[3] At room temperature, it typically exists as a yellow to light brown solid crystalline powder.[4] The molecule's structure, featuring a pyridine ring functionalized with both an electron-donating methoxy group and an electron-withdrawing nitro group, makes it a valuable and reactive building block in organic synthesis.[2][4]

The physical properties of this compound are summarized in the table below. Data has been compiled from various chemical suppliers and databases. It should be noted that there are discrepancies in the reported melting point values across different sources, which may be attributed to variations in sample purity or measurement techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₃ | [3] |

| Molecular Weight | 154.12 g/mol | [3][5] |

| Appearance | White to Yellow to Green powder/crystal | [1][6][7] |

| Melting Point | 44 - 48 °C | |

| 72.0 - 76.0 °C | [6][8] | |

| 73 - 76 °C | [3][7][9][10] | |

| 90.0 - 97.0 °C | [1] | |

| Boiling Point | ~ 273 - 274 °C | |

| 311.8 ± 22.0 °C (Predicted) | [9] | |

| Solubility | Sparingly soluble to insoluble in water. Soluble in ethanol. | [4] |

| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [9] |

| pKa | -6.34 ± 0.10 (Predicted) | [9] |

| Vapor Pressure | 0.00101 mmHg at 25°C | [9] |

| Refractive Index | 1.546 (Predicted) | [9] |

Experimental Protocols

The following sections detail standardized laboratory methodologies for determining the key physical properties of a solid organic compound such as this compound.

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of this compound (finely powdered)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. Crush the solid into a fine powder using a mortar and pestle.[3]

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.[10]

-

Apparatus Setup:

-

Mel-Temp: Place the loaded capillary tube into a sample slot in the heating block. Ensure the thermometer is correctly positioned.

-

Thiele Tube: Attach the capillary tube to the thermometer using a small rubber band, aligning the sample with the thermometer bulb. Insert this assembly into the Thiele tube containing heating oil.[11]

-

-

Measurement:

-

Begin heating the apparatus. For an unknown compound, a rapid initial heating can be performed to find an approximate melting point.

-

Allow the apparatus to cool. For an accurate measurement, begin heating again at a slow rate (1-2°C per minute) as the temperature approaches the approximate melting point.[6][10]

-

Record the temperature (T₁) at which the first droplet of liquid appears.[3]

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[3]

-

-

Reporting: The melting point is reported as the range from T₁ to T₂.

This protocol provides a qualitative assessment of the solubility of this compound in various solvents.

Apparatus and Materials:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Sample of this compound

-

Solvents (e.g., deionized water, ethanol, diethyl ether, acetone)

Procedure:

-

Sample Addition: Place approximately 25 mg of the compound into a small, clean test tube.[4]

-

Solvent Addition: Add 0.75 mL of the desired solvent to the test tube in small portions.[4]

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds. A vortex mixer can be used for more consistent agitation.[4][12]

-

Observation: After a total of 60 seconds of mixing, observe the sample.[12]

-

Soluble: The solid dissolves completely, leaving no visible particles.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Reporting: Record the compound's solubility in each solvent tested (e.g., "Insoluble in water," "Soluble in ethanol").

Visualization of Experimental Workflow

The following diagram illustrates a standard workflow for the synthesis and subsequent physical characterization of a chemical compound like this compound. This process ensures the identity and purity of the newly synthesized substance are unequivocally established.

Workflow for Synthesis and Physical Characterization.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. chem.ws [chem.ws]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Characterization of synthesized compounds: Significance and symbolism [wisdomlib.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. pennwest.edu [pennwest.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. bellevuecollege.edu [bellevuecollege.edu]

Navigating the Solubility Landscape of 3-Methoxy-2-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-2-nitropyridine is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] Its solubility in organic solvents is a critical parameter for its purification, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for its solubility determination and recrystallization, and presents logical workflows for these processes. Due to a lack of publicly available quantitative solubility data, this guide empowers researchers to generate this crucial information in-house.

Introduction to this compound

This compound (CAS No. 20265-37-6) is a substituted pyridine derivative featuring a methoxy group at the 3-position and a nitro group at the 2-position.[3] This arrangement of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the pyridine ring imparts unique reactivity to the molecule, making it a valuable building block in medicinal chemistry and agrochemical synthesis.[1][2] The compound typically appears as a yellow crystalline powder.[3] Understanding its physical properties, particularly its solubility, is fundamental to its effective application.

Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble / Insoluble | Multiple sources indicate low solubility in water. |

| Ethanol | Soluble | Mentioned as a suitable solvent. |

| Ether | Well soluble | Described as a solvent in which it is readily soluble. |

| Acetone | Soluble | Listed as a common organic solvent in which it dissolves. |

| Ethyl Acetate | Suitable for recrystallization | Its use in recrystallization suggests moderate solubility at room temperature and good solubility at higher temperatures.[3] |

Experimental Protocols

Given the absence of quantitative solubility data, researchers will need to determine these parameters experimentally. The following sections provide detailed methodologies for key experiments.

Determination of Quantitative Solubility

This protocol describes a gravimetric method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Agitation is necessary to facilitate dissolution.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility can then be expressed in various units, such as g/L or mol/L, based on the mass of the solute and the volume of the solvent used.

-

Recrystallization for Purification

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.[4][5][6]

Solvent Selection:

The ideal solvent for recrystallization should:

-

Dissolve the compound sparingly or not at all at room temperature.[5]

-

Dissolve the compound well at an elevated temperature (near the solvent's boiling point).[4][5]

-

Dissolve impurities well at all temperatures or not at all.

-

Not react with the compound.[4]

-

Be volatile enough to be easily removed from the purified crystals.[4]

Based on available information, ethanol and ethyl acetate are suitable solvents for the recrystallization of this compound.[3]

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., ethanol or ethyl acetate).

-

Heat the mixture on a hot plate with gentle swirling to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean flask.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

-

Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals in an oven or in a desiccator under vacuum.

-

Visualizing Workflows and Synthesis

To aid in the conceptual understanding of the processes involved with this compound, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the experimental determination of solubility.

References

Technical Guide: Physicochemical Properties and Synthesis of 3-Methoxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 3-Methoxy-2-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document outlines its appearance, melting point with a discussion on reported value discrepancies, a standardized experimental protocol for melting point determination, and its common synthesis route.

Physicochemical Properties

This compound is an aromatic heterocyclic organic compound.[1] Its structure, featuring both an electron-donating methoxy group and an electron-withdrawing nitro group on a pyridine ring, imparts significant reactivity, making it a valuable building block in organic synthesis.[1][2][3]

1.1. Appearance

At room temperature, this compound is a solid crystalline material.[1] Its color is most frequently reported as a yellow crystalline powder .[2][3] However, the color can range from white to pale yellow to light brown, and occasionally to green .

1.2. Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic physical property used for identification and purity assessment.[4][5] For this compound, various sources report slightly different melting point ranges. The most commonly cited range is 73-76 °C . The observed variations may be attributed to differences in sample purity or the specific methodology used for determination. A summary of reported melting points is presented in Table 1.

Table 1: Reported Melting Points for this compound

| Melting Point Range (°C) | Source Type |

| 73-76 | Chemical Supplier (Sigma-Aldrich, UCHEM) |

| 72.0-76.0 | Chemical Supplier (Tokyo Chemical Industry) |

| 74 | Chemical Supplier (Tokyo Chemical Industry) |

| 90.0-97.0 | Chemical Supplier (Chem-Impex) |

| 44-48 | Chemical Supplier (Pipzine Chemicals) |

Experimental Protocols

2.1. Standard Protocol for Melting Point Determination

This section details a general and widely accepted method for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus.[4][5][6]

Objective: To determine the temperature range over which the solid sample transitions to a liquid. A narrow range (typically 0.5-1.0°C) is indicative of high purity.

Materials:

-

This compound sample (must be completely dry and finely powdered)[5]

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Place a small amount of the this compound on a clean, dry surface. If the sample consists of coarse crystals, gently pulverize it into a fine powder using a mortar and pestle.[5][7]

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube. Invert the tube and tap it gently on a hard surface, or drop it through a long, narrow tube, to pack the solid into the sealed end.[7] The packed sample height should be approximately 2-3 mm.

-

Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a fast rate.[6] This provides a rough estimate and saves time. A fresh sample must be used for the accurate determination.[7]

-

Accurate Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.

-

Decrease the heating rate significantly, to approximately 1-2°C per minute, as the melting point is approached. A slow heating rate is crucial for the thermometer reading to accurately reflect the sample's temperature at equilibrium.[7]

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (T2).

-

The melting point is reported as the range T1-T2.

-

-

Repeat: For accuracy, repeat the measurement with a fresh sample to ensure consistent results.

Synthesis and Applications

3.1. Synthesis of this compound

This compound is a synthetic compound not known to occur naturally.[1] It is commonly prepared via the electrophilic aromatic substitution (nitration) of 3-methoxypyridine.[1] The methoxy group directs the incoming nitro group to the ortho position.

The general procedure involves reacting 3-methoxypyridine with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction temperature is carefully controlled, usually between 0°C and 10°C, to prevent over-nitration and decomposition of the starting material.[1] Following the reaction, the product is isolated through pH control, extraction, and purified by recrystallization.[1]

Below is a workflow diagram illustrating the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

3.2. Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical sectors.[2][3] Its functional groups allow for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, providing a route to introduce further functionalities.[2] It serves as a building block for creating biologically active compounds, including kinase inhibitors, antimicrobial agents, and compounds with anti-inflammatory and analgesic properties.

References

Spectroscopic Analysis of 3-Methoxy-2-nitropyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold for synthesizing novel therapeutic agents. A thorough understanding of its structural and electronic properties is crucial for its application in targeted drug design and synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the elucidation and confirmation of the molecular structure of this compound.

This technical guide provides a summary of the expected spectroscopic data for this compound and detailed, generalized experimental protocols for acquiring such data.

Note on Data Availability: Despite a comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for this compound, specific, publicly available quantitative data could not be located. Therefore, the following sections provide predicted data based on the chemical structure and general principles of spectroscopy, alongside standardized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on its structure. These values are estimations and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | dd | 1H | H-6 |

| ~7.5 | dd | 1H | H-4 |

| ~7.2 | dd | 1H | H-5 |

| ~4.0 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-3 |

| ~150 | C-2 |

| ~145 | C-6 |

| ~125 | C-4 |

| ~120 | C-5 |

| ~56 | -OCH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1600-1580 | Strong | C=C Aromatic Ring Stretch |

| 1550-1500 | Strong, Asymmetric | N-O Stretch (NO₂) |

| 1360-1300 | Strong, Symmetric | N-O Stretch (NO₂) |

| 1250-1150 | Strong | C-O-C Stretch |

| 900-675 | Strong | Aromatic C-H Bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 124 | [M - NO]⁺ |

| 108 | [M - NO₂]⁺ |

| 96 | [M - NO₂ - CH₃]⁺ |

| 78 | Pyridine fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument for referencing.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, clean spatula tip amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Data Acquisition (Electron Ionization - EI for GC-MS):

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in structure elucidation.

An In-depth Technical Guide to the Chemical Reactivity of 3-Methoxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-2-nitropyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring, govern its reactivity and make it a valuable intermediate for the synthesis of a wide range of functionalized pyridine derivatives. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its participation in nucleophilic aromatic substitution and the reduction of its nitro functionality. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

Introduction

This compound is a crystalline solid, typically appearing as a pale yellow to light brown powder.[1] The pyridine core, substituted with a methoxy group at the 3-position and a nitro group at the 2-position, possesses a unique electronic architecture that dictates its chemical behavior. The potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack, while the methoxy group, an electron-donating group, influences the regioselectivity of these reactions.[1][2] This inherent reactivity makes this compound a key building block in the synthesis of complex molecules, including kinase inhibitors and antimicrobial agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20265-37-6 | [2][3][4][5] |

| Molecular Formula | C₆H₆N₂O₃ | [3] |

| Molecular Weight | 154.12 g/mol | |

| Appearance | Pale yellow to light brown crystalline solid | [1] |

| Melting Point | 73-76 °C | |

| Solubility | Sparingly soluble in water | [1] |

Synthesis

The most common and industrially relevant method for the synthesis of this compound is the nitration of 3-methoxypyridine.[1] This reaction is a regioselective electrophilic aromatic substitution, where the directing effect of the methoxy group favors the introduction of the nitro group at the adjacent 2-position.

Experimental Protocol: Synthesis of this compound

-

Reagents: 3-Methoxypyridine, Nitric Acid (concentrated), Sulfuric Acid (concentrated).

-

Procedure:

-

A mixture of concentrated nitric and sulfuric acids is prepared and cooled to between 0 °C and 10 °C.[1]

-

3-Methoxypyridine is added dropwise to the cooled nitrating mixture under vigorous stirring, maintaining the temperature within the specified range to prevent over-nitration and decomposition.[1]

-

After the addition is complete, the reaction mixture is stirred for a designated period at the controlled temperature.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield high-purity this compound.[1]

-

Chemical Reactivity

The chemical reactivity of this compound is dominated by two primary transformations: nucleophilic aromatic substitution (SNA r) at the pyridine ring and reduction of the nitro group to an amino group.

Nucleophilic Aromatic Substitution (SNA r)

The presence of the strongly electron-withdrawing nitro group at the 2-position makes the pyridine ring of this compound highly susceptible to nucleophilic attack. While the nitro group itself is not typically displaced, it activates the ring for the displacement of other leaving groups, or in some cases, can direct the substitution to other positions. In the case of this compound, the primary site of nucleophilic attack is generally at the 6-position, which is para to the activating nitro group. However, the reactivity and regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Nitropyridine Systems

| Nucleophile | General Product | Notes |

| Amines (R-NH₂) | Substituted aminopyridines | A common and versatile reaction for creating C-N bonds. |

| Alkoxides (R-O⁻) | Substituted alkoxypyridines | Useful for introducing new ether functionalities. |

| Thiolates (R-S⁻) | Substituted thiopyridines | Enables the formation of C-S bonds. |

| Halides (e.g., F⁻, Cl⁻) | Halogenated pyridines | Can be used to introduce halogens for further transformations. |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

-

Reagents: this compound, Amine (e.g., piperidine, morpholine), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO, CH₃CN).

-

Procedure:

-

To a solution of this compound in a suitable polar aprotic solvent, add the desired amine and a base.

-

Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C, depending on the reactivity of the amine.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted aminopyridine.

-

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2-amino-3-methoxypyridine. This transformation is a cornerstone in the synthetic utility of this compound, as the resulting aminopyridine is a versatile intermediate for the construction of various heterocyclic systems and pharmaceutical scaffolds. Several methods are available for this reduction, with the choice of reagent depending on the desired selectivity and scale of the reaction.

Table 3: Comparison of Reduction Methods for Nitroarenes

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol or Ethanol, room temperature to 50 °C, 1-50 atm H₂ | High yields, clean reaction, catalyst can be recycled | Requires specialized hydrogenation equipment, potential for over-reduction of other functional groups |

| Metal-Acid Reduction | SnCl₂·2H₂O, HCl | Ethanol or Ethyl Acetate, reflux | Effective and reliable, tolerates a range of functional groups | Generates stoichiometric amounts of metal waste, can be harsh for sensitive substrates |

| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Ethanol, reflux | Avoids the use of high-pressure hydrogen gas | Can be slower than catalytic hydrogenation, hydrazine is toxic |

Experimental Protocol: Reduction of 2-amino-6-methoxy-3-nitropyridine using Stannous Chloride (adapted for this compound)

This protocol is based on a procedure for a structurally similar compound and can be adapted for the reduction of this compound.[6]

-

Reagents: this compound, Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the mixture to room temperature and carefully neutralize the excess acid with a base (e.g., aqueous NaOH or NaHCO₃ solution) until the solution is basic.

-

The resulting tin salts will precipitate. Filter the mixture to remove the solids.

-

Extract the aqueous filtrate with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-3-methoxypyridine.

-

Purify the product by column chromatography or recrystallization as needed.

-

Experimental Protocol: Catalytic Hydrogenation using Pd/C

-

Reagents: this compound, 10% Palladium on Carbon (Pd/C), Hydrogen gas, Solvent (e.g., Methanol, Ethanol, Ethyl Acetate).

-

Procedure:

-

To a solution of this compound in a suitable solvent in a hydrogenation vessel, add a catalytic amount of 10% Pd/C.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the desired 2-amino-3-methoxypyridine.

-

Reactivity of the Methoxy Group

The methoxy group at the 3-position is generally stable under many reaction conditions. However, under harsh acidic conditions, such as with strong Lewis acids or hydrobromic acid, cleavage of the methyl-oxygen bond can occur to yield the corresponding 3-hydroxy-2-nitropyridine. This demethylation reaction can be a useful transformation for introducing a hydroxyl group, which can then be further functionalized.

Logical Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the utilization of this compound.

Caption: Key reaction pathways of this compound.

Caption: General experimental workflow for synthesis and reaction.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its reactivity is primarily centered around nucleophilic aromatic substitution, enabled by the activating effect of the 2-nitro group, and the reduction of the nitro group to an amine. The methoxy group plays a crucial role in directing the initial synthesis and can also be a site for further modification. The detailed protocols and reactivity data presented in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to effectively utilize this versatile intermediate in the design and synthesis of novel and biologically active compounds.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. prayoglife.com [prayoglife.com]

- 5. This compound | 20265-37-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

synthesis of 3-Methoxy-2-nitropyridine from 3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-methoxy-2-nitropyridine from 3-methoxypyridine, a critical transformation for the generation of a versatile intermediate in pharmaceutical and agrochemical research. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Introduction

This compound is a key building block in synthetic organic chemistry, primarily utilized in the development of more complex heterocyclic structures.[1] Its functional group arrangement, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on a pyridine ring, imparts unique reactivity, making it a valuable precursor for various therapeutic agents and agrochemicals.[1] The synthesis is most commonly achieved through the electrophilic nitration of 3-methoxypyridine. The methoxy group at the 3-position directs the incoming nitro group to the ortho position (C2), resulting in a regioselective transformation.[1]

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and sulfuric acid, acts as the electrophile. The electron-rich pyridine ring of 3-methoxypyridine attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product, this compound.

Experimental Protocol

This section provides a detailed methodology for the nitration of 3-methoxypyridine.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Methoxypyridine | Reagent | Sigma-Aldrich |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific |

| Concentrated Nitric Acid (HNO₃) | 70% | VWR |

| Ice (from deionized water) | - | - |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - |

| Dichloromethane (CH₂Cl₂) | ACS Grade | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |

| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Reagent Grade | - |

3.2. Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid to 0 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 3-methoxypyridine to the cold sulfuric acid while maintaining the temperature between 0 and 5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the solution of 3-methoxypyridine in sulfuric acid. The temperature of the reaction mixture must be strictly maintained between 0 and 10 °C throughout the addition to prevent over-nitration and decomposition.[1]

-

Reaction Time: After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from ethanol or ethyl acetate to yield this compound as a pale yellow solid.[1]

Data Presentation

4.1. Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | |

| Molecular Weight | 154.12 g/mol | |

| Appearance | Pale yellow to light brown crystalline solid | [1] |

| Melting Point | 73-76 °C | |

| Purity | >98% (by GC) | - |

4.2. Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.21 (dd, J = 4.7, 1.5 Hz, 1H), 7.44 (dd, J = 8.1, 4.7 Hz, 1H), 7.26 (dd, J = 8.1, 1.5 Hz, 1H), 4.05 (s, 3H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.8, 152.4, 147.3, 122.7, 113.2, 56.5. |

| IR (KBr, cm⁻¹) | ν 3091, 2938, 1594, 1527 (NO₂ asym), 1353 (NO₂ sym), 1212, 1024. |

| Mass Spec. (EI) | m/z 154 (M⁺), 124, 108, 96, 78. |

Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

5.2. Logical Relationship of Reagents and Conditions

Caption: Logical relationship of reagents and conditions in the nitration of 3-methoxypyridine.

References

An In-depth Technical Guide: Electrophilic and Nucleophilic Substitution Reactions of 3-Methoxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-nitropyridine (CAS No. 20265-37-6) is a pivotal chemical intermediate in the landscape of modern organic synthesis.[1][2] This yellow, powdered compound, with a molecular weight of 154.12 g/mol , is a functionalized pyridine derivative featuring both an electron-donating methoxy group and a powerful electron-withdrawing nitro group.[3][4] This unique electronic arrangement imparts a distinct reactivity profile, making it a versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][5] Its structure facilitates a range of chemical transformations, most notably nucleophilic aromatic substitution, which is critical for constructing novel therapeutic agents and potent agrochemicals.[1][2] This guide provides a detailed exploration of the electrophilic and nucleophilic substitution reactions of this compound, offering insights into its reactivity, regioselectivity, and synthetic applications.

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). The presence of a strong electron-withdrawing nitro group further deactivates the this compound ring, making electrophilic substitution reactions challenging.

However, the synthesis of this compound itself serves as a prime example of a regioselective electrophilic aromatic substitution on a related precursor, 3-methoxypyridine.[3]

Synthesis via Electrophilic Nitration

This compound is commonly prepared through the regioselective nitration of 3-methoxypyridine.[3] The reaction is typically conducted using a mixture of nitric acid and sulfuric acid under carefully controlled, cold conditions (0-10 °C) to prevent over-nitration and decomposition.[3]

The regioselectivity of this reaction is governed by the directing effects of the substituents on the pyridine ring:

-

Pyridine Nitrogen : Deactivating and generally directs electrophiles to the C3 and C5 positions.

-

Methoxy Group (-OCH₃) at C3 : An activating, ortho-, para- directing group.[6] It strongly favors substitution at the C2, C4, and C6 positions.

The powerful activating and directing effect of the methoxy group overrides the deactivating nature of the pyridine ring, directing the incoming nitronium ion (NO₂⁺) electrophile preferentially to the C2 position (ortho to the methoxy group).

Caption: Logical flow of regioselectivity in the nitration of 3-methoxypyridine.

Experimental Protocol: Synthesis of this compound

The following protocol is based on established methods for the nitration of substituted pyridines.[3][7]

Materials:

-

3-Methoxypyridine

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled Water

Procedure:

-

In a flask equipped with a stirrer and thermometer, cool concentrated sulfuric acid (e.g., 50 mL) to 0-5 °C in an ice bath.

-

Slowly add 3-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 20 mL) to concentrated sulfuric acid (e.g., 20 mL) in a separate flask, keeping the mixture cold.

-

Add the cold nitrating mixture dropwise to the 3-methoxypyridine solution at a rate that maintains the reaction temperature between 5 °C and 10 °C.[3][7]

-

After the addition is complete, stir the mixture for an additional 30-60 minutes at 5-10 °C.[7]

-

Carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 400 mL).[7]

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to achieve high purity.[3]

Nucleophilic Aromatic Substitution

In stark contrast to its inertness towards electrophiles, the this compound ring is highly activated for nucleophilic aromatic substitution (SₙAr). This reactivity is a cornerstone of its utility in synthesis.[1] The electron-withdrawing nitro group, positioned ortho to the C3 position and para to the C6 position, along with the ring nitrogen, strongly stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating nucleophilic attack.[8][9]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).

Vicarious Nucleophilic Substitution (VNS)

A particularly important reaction for nitropyridines is Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom.[10] This powerful C-H functionalization method typically involves the reaction of an electrophilic aromatic compound with a nucleophile bearing a leaving group on the nucleophilic carbon atom. The process consists of the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination.[10] For this compound, VNS reactions are expected to occur at positions activated by the nitro group, such as C4 or C6.

Caption: Key steps in the Vicarious Nucleophilic Substitution (VNS) mechanism.

Substitution of the Methoxy Group

While less common than C-H functionalization in highly activated systems, direct displacement of the methoxy group is also a possible reaction pathway. The substitution of a methoxy group on a pyridine ring can be achieved with strong nucleophiles, often requiring activating agents. For example, reactions of 3-methoxypyridine with amines have been accomplished using sodium hydride (NaH) with lithium iodide (LiI) as an additive.[11][12] This suggests that under appropriate conditions, the C3-methoxy group could be displaced by various nucleophiles.

Summary of Nucleophilic Substitution Reactions

The following table summarizes potential and documented nucleophilic substitution reactions involving this compound and related structures. Quantitative data for this specific substrate is limited in the literature; therefore, examples from closely related nitropyridines are included to illustrate the scope of these transformations.

| Nucleophile/Reagent | Reaction Type | Position of Substitution | Conditions | Product | Yield | Reference(s) |

| Alkyl Phenyl Sulfones | VNS (Alkylation) | C4 or C6 | Base (e.g., t-BuOK), THF, -60 °C | 4/6-Alkyl-3-methoxy-2-nitropyridine | Good | [10] |

| Amines (e.g., Piperidine) | SₙAr (Amination) | C3 (Displacement of -OCH₃) | NaH, LiI, THF, 60 °C | 3-Amino-2-nitropyridine derivative | High | [11][12] |

| Vinyl Grignard Reagent | Nucleophilic Addition/Cyclization | C4 | THF, -78 °C to -20 °C | Azaindole derivative | ~20% (on 2-methoxy-3-nitropyridine) | [10] |

| Ammonia / Amines | VNS (Amination) | C4 (para to NO₂) | Base (e.g., t-BuOK) | 4-Amino-3-methoxy-2-nitropyridine | High | [13] |

Representative Experimental Protocol: VNS Amination

This generalized protocol is based on the Vicarious Nucleophilic Substitution of hydrogen in nitropyridines with amino groups.

Materials:

-

This compound

-

4-Amino-1,2,4-triazole (or other aminating agent)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of this compound (1.0 mmol) and the aminating agent (1.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, add potassium tert-butoxide (3.0 mmol) portion-wise at -20 °C.

-

Stir the reaction mixture at this temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the aminated product.

Conclusion

This compound is a molecule with a dichotomous reactivity profile. It is largely unreactive towards electrophilic attack due to the cumulative deactivating effects of the pyridine nitrogen and the nitro group. Its true synthetic value is realized in nucleophilic substitution reactions, where these same electronic features activate the ring for functionalization. The compound is particularly susceptible to Vicarious Nucleophilic Substitution for C-H functionalization at the C4 and C6 positions and can undergo direct displacement of its methoxy group under specific conditions. This predictable and versatile reactivity makes this compound an indispensable building block for medicinal chemists and drug development professionals in the creation of novel, complex heterocyclic structures.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of 3-Methoxy-2-nitropyridine: A Core Scaffold in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dichotomous Reactivity of 3-Methoxy-2-nitropyridine

This compound is a versatile heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1][2] Its chemical behavior is governed by the interplay of the electron-donating methoxy group at the 3-position and the strongly electron-withdrawing nitro group at the 2-position. This unique substitution pattern imparts a dichotomous reactivity to the pyridine ring, making it a valuable synthon for the construction of complex molecular architectures.[1][3]

The nitro group, through its potent inductive and resonance effects, renders the pyridine ring electron-deficient.[1] This deactivation generally hinders electrophilic aromatic substitution reactions. However, this electron deficiency is precisely what activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.[4] Conversely, the methoxy group is an activating, ortho-para directing group for electrophilic attack, although this reactivity is often overshadowed by the deactivating effect of the nitro group.[5] The strategic placement of these two functional groups allows for a range of selective transformations, which will be explored in detail in this guide.

Quantitative Data on the Reactivity of this compound and Analogs

The reactivity of substituted pyridines in various reactions is highly dependent on the nature and position of the substituents. Below are tables summarizing quantitative data for key reactions involving this compound and related compounds, providing a comparative understanding of their chemical behavior.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of Substituted Pyridines

| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) or Yield (%) | Reference |

| 2-Chloro-3-nitropyridine | Piperidine | Ethanol | 40 | 1.17 x 10⁻³ L mol⁻¹ s⁻¹ | [6] |

| 5-Chloro-2-nitropyridine | Piperidine | Ethanol | 40 | 1.52 x 10⁻⁴ L mol⁻¹ s⁻¹ | [6] |

| 2-Chloro-5-nitropyridine | Piperidine | Ethanol | 40 | 7.30 x 10⁻⁵ L mol⁻¹ s⁻¹ | [6] |

| 4-Chloro-3-nitropyridine | Piperidine | Ethanol | 40 | 1.80 x 10⁻² L mol⁻¹ s⁻¹ | [6] |

| 2-(2-Methoxyphenoxy)-3-nitropyridine | - | Chloroform | - | - | [7] |

Table 2: Reduction of the Nitro Group in Substituted Nitropyridines

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-6-methoxy-3-nitropyridine | SnCl₂·2H₂O | conc. HCl | 35-40 | 5-6 | - | [8] |

| 4-Amino-3-nitropyridine | SnCl₂ | - | - | - | - | [9] |

| 2-Chloropyridine derivative | 10% Pd/C, H₂ | Methanol | RT | 2 | - | [10] |

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-3-nitropyridine | 2,5-dimethoxyphenylene-1,4-diboronic acid | - | NaHCO₃ | Water/DME | - | - | 31 | [11] |

| Aryl Halide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/water | 100 | 24 | - | [11] |

Key Synthetic Transformations and Experimental Protocols

This compound serves as a versatile precursor for a variety of synthetic transformations, enabling the introduction of diverse functional groups and the construction of complex molecular scaffolds.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast array of subsequent derivatization possibilities. The resulting 3-methoxy-2-aminopyridine is a key intermediate in the synthesis of numerous biologically active compounds.

Experimental Protocol: Reduction of 2-Amino-6-methoxy-3-nitropyridine with Stannous Chloride [8]

-

To 250 mL of concentrated hydrochloric acid, add 25.0 g (0.147 mol) of 2-amino-6-methoxy-3-nitropyridine at room temperature.

-

Cool the resulting solution to 15 °C.

-

Slowly add 66.7 g (0.294 mol) of stannous chloride dihydrate.

-

Heat the reaction mixture to 35–40 °C and stir for 5–6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 20 °C and stir for one hour.

-

The resulting product, 2,3-diamino-6-methoxypyridine dihydrochloride, can be isolated by filtration.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring system facilitates nucleophilic aromatic substitution, allowing for the displacement of suitable leaving groups by a variety of nucleophiles. While the methoxy group itself can be displaced under certain conditions, more commonly, a halogen is introduced at a position activated by the nitro group to serve as a leaving group.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of a Chloronitropyridine with an Amine [12]

-

In a reaction vessel, dissolve the chloronitropyridine (1.0 equiv) in a suitable solvent (e.g., ethanol, DMF).

-

Add the amine nucleophile (1.0-1.2 equiv) and a base (e.g., K₂CO₃, Et₃N) if necessary.

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If necessary, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. To utilize this compound in these reactions, it is typically first converted to a halide derivative (e.g., 2-bromo-3-methoxypyridine) after reduction of the nitro group and subsequent diazotization-halogenation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Pyridyl Halide [11]

-

In a microwave vessel, combine the pyridyl halide (e.g., 2-chloro-3-nitropyridine, 1.0 equiv), the boronic acid (1.0-1.2 equiv), and a base (e.g., NaHCO₃, 2.0 equiv).

-

Add a suitable solvent system (e.g., 1:1 water/1,2-dimethoxyethane).

-

Purge the mixture with an inert gas (e.g., nitrogen) for 10 minutes.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heat the reaction mixture in a microwave reactor or by conventional heating to the desired temperature and for the required time.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Logical Relationship of Substituent Effects

Caption: Interplay of electronic effects of the methoxy and nitro groups.

Synthetic Workflow: From this compound to a Biologically Active Scaffold

Caption: A typical synthetic route to complex pyridine derivatives.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The opposing electronic effects of the methoxy and nitro groups provide a fine balance of reactivity that can be exploited to achieve a wide range of chemical transformations with a high degree of regioselectivity. From the foundational reduction of the nitro group to sophisticated palladium-catalyzed cross-coupling reactions, this scaffold provides access to a diverse array of substituted pyridines, many of which are key components of biologically active molecules. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute novel synthetic strategies, ultimately accelerating the discovery and development of new pharmaceuticals and agrochemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. McKimmon Center 4 | Virtual tour generated by Panotour [projects.coned.ncsu.edu]

- 3. mdpi.com [mdpi.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 9. fishersci.nl [fishersci.nl]

- 10. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes: The Strategic Role of 3-Methoxy-2-nitropyridine in the Synthesis of Aurora Kinase Inhibitor GSK1070916

Introduction

3-Methoxy-2-nitropyridine is a versatile heterocyclic building block of significant interest in pharmaceutical synthesis. Its unique electronic and steric properties, arising from the presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on a pyridine scaffold, render it a valuable precursor for the construction of complex molecular architectures. This document outlines the application of this compound in the synthesis of GSK1070916, a potent and selective inhibitor of Aurora B and C kinases, which are crucial regulators of mitosis and are frequently overexpressed in various human cancers.

Chemical Utility and Reaction Profile

The chemical reactivity of this compound is primarily centered around the nitro group and the pyridine ring. The nitro group can be readily reduced to an amino group, which then serves as a key functional handle for subsequent transformations, such as amide bond formation or as a nucleophile in substitution reactions. The pyridine nitrogen and the substitution pattern also influence the reactivity of the ring towards various synthetic transformations.[1]

In the context of the synthesis of GSK1070916, this compound serves as a precursor to a key intermediate, 2-amino-3-methoxypyridine. This transformation is a critical step that enables the subsequent construction of the core structure of the final active pharmaceutical ingredient (API).

Application in the Synthesis of GSK1070916

GSK1070916 is a highly potent, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[2][3][4] Its synthesis involves a multi-step sequence where the 2-amino-3-methoxypyridine moiety, derived from this compound, is incorporated into the final molecule. The amino group of this intermediate is crucial for forming a key linkage within the core structure of GSK1070916.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Amino-3-methoxypyridine

This protocol describes the reduction of the nitro group of this compound to an amine, a fundamental step in its utilization for the synthesis of GSK1070916.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (1.2 eq) and iron powder (3.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-amino-3-methoxypyridine.

-

The crude product can be purified further by column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-amino-3-methoxypyridine from this compound.

| Parameter | Value |

| Starting Material | This compound |

| Product | 2-Amino-3-methoxypyridine |

| Reaction Type | Nitro group reduction |

| Reagents | Fe, NH₄Cl |

| Solvent | EtOH/H₂O |

| Reaction Temperature | Reflux |

| Typical Yield | 85-95% |

The following table summarizes the inhibitory activity of the final product, GSK1070916, against Aurora kinases.

| Parameter | Aurora A (Ki) | Aurora B (Ki) | Aurora C (Ki) | Cell Proliferation (A549, EC₅₀) |

| Value | 490 ± 60 nM | 0.38 ± 0.29 nM | 1.5 ± 0.4 nM | 7 nM |

| Ki denotes the apparent inhibition constant for time-dependent inhibition.[3] |

Visualizations

Diagram 1: Synthetic Pathway from this compound

Caption: Synthetic route to GSK1070916 highlighting the reduction of this compound.

Diagram 2: GSK1070916 Mechanism of Action - Aurora B/C Inhibition

Caption: Signaling pathway showing GSK1070916 inhibition of Aurora B/C kinase and downstream effects.